molecular formula C10H22Si2 B1590647 Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane CAS No. 84677-98-5

Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane

Cat. No.: B1590647
CAS No.: 84677-98-5
M. Wt: 198.45 g/mol
InChI Key: KKZSBFWLCPRELF-UHFFFAOYSA-N
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Description

Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane is an organosilicon compound that belongs to the family of vinylsilanes. This compound is characterized by the presence of ethenyl groups attached to silicon atoms, which imparts unique chemical properties. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane typically involves the hydrosilylation reaction. This reaction is carried out by reacting vinylsilane with a hydrosilane in the presence of a platinum catalyst. The reaction conditions usually include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: The ethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Ethyl-substituted silanes.

    Substitution: Various functionalized silanes depending on the nucleophile used.

Scientific Research Applications

Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and resins.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane involves the interaction of its ethenyl groups with various molecular targets. The compound can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. The silicon atoms in the compound can also participate in coordination chemistry, forming complexes with metal ions and other Lewis acids.

Comparison with Similar Compounds

Similar Compounds

    Vinyltrimethylsilane: Similar structure but with three methyl groups attached to the silicon atom.

    Divinyldimethylsilane: Contains two ethenyl groups attached to the same silicon atom.

    Vinyltriethoxysilane: Similar structure but with ethoxy groups instead of methyl groups.

Uniqueness

Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane is unique due to its specific arrangement of ethenyl groups and silicon atoms, which imparts distinct reactivity and properties. This compound’s ability to undergo a wide range of chemical reactions and its versatility in various applications make it a valuable material in scientific research and industrial processes.

Properties

IUPAC Name

ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22Si2/c1-7-11(3,4)9-10-12(5,6)8-2/h7-8H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZSBFWLCPRELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC[Si](C)(C)C=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510623
Record name (Ethane-1,2-diyl)bis[ethenyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84677-98-5
Record name (Ethane-1,2-diyl)bis[ethenyl(dimethyl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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